![molecular formula C10H17ClN2O2 B2632336 rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride CAS No. 2307783-12-4](/img/structure/B2632336.png)
rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride
Übersicht
Beschreibung
rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride: is a synthetic compound with a complex molecular structure It is characterized by the presence of a cyclopropyl group, a hexahydro-furo-pyrrole ring system, and a carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride typically involves multiple steps. The starting materials and intermediates are carefully selected to ensure the desired stereochemistry and purity of the final product. Common synthetic routes include:
Cyclization Reactions: Formation of the hexahydro-furo-pyrrole ring system through cyclization reactions.
Functional Group Transformations: Introduction of the cyclopropyl group and carboxamide functional group through specific reagents and conditions.
Purification: Purification of the final product using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include:
Batch or Continuous Flow Reactors: Use of batch or continuous flow reactors to control reaction parameters and ensure consistent product quality.
Automated Systems: Implementation of automated systems for precise control of reaction conditions and monitoring of product formation.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups or reduce the compound to a simpler form.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- rac-(3aR,6aR)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride
- rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide
- rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride
Uniqueness: rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride is unique due to its specific stereochemistry and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
(3aS,5S,6aS)-N-cyclopropyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c13-10(11-6-1-2-6)8-5-9-7(12-8)3-4-14-9;/h6-9,12H,1-5H2,(H,11,13);1H/t7-,8-,9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVHUJVOQNMPKI-YWUTZLAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CC3C(N2)CCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]2[C@H]1N[C@@H](C2)C(=O)NC3CC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307783-12-4 | |
| Record name | rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2632253.png)
![4-[3-(Aminomethyl)pentan-3-yl]-1,2-dimethoxybenzene hydrochloride](/img/structure/B2632256.png)
![N-(3,4-dimethoxyphenethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2632258.png)
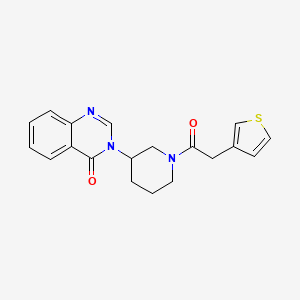
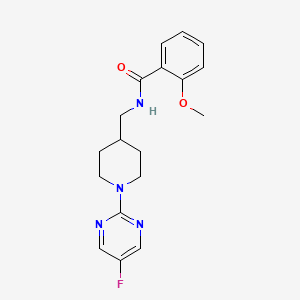
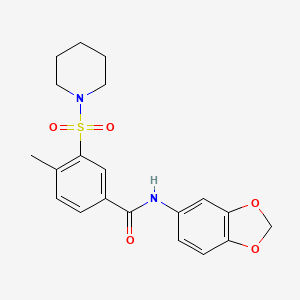
![2,4-DIETHYL 5-{2-[(4-CYCLOHEXYL-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2632263.png)
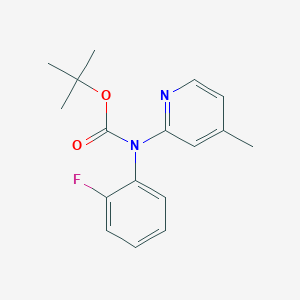
![5-(2-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2632265.png)
![2-[(2-Methylcyclohexyl)amino]pyrimidine-4-carbonitrile](/img/structure/B2632270.png)
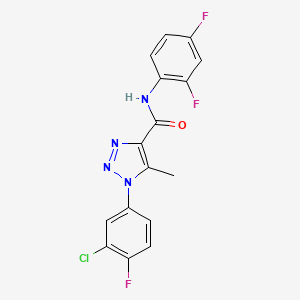
![N-[2-(3-Oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-ynamide](/img/structure/B2632272.png)
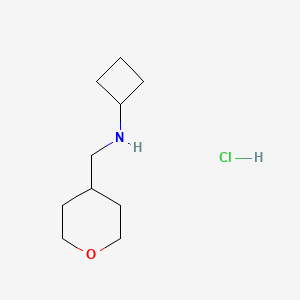
![1-((4-((4-((difluoromethyl)thio)phenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2632275.png)
